Enzymatic Conversion Efficiency: Glucoraphenin vs. Glucoraphanin
A purified recombinant myrosinase (Rmyr) demonstrated significantly different catalytic efficiencies for glucoraphenin (GRE) and glucoraphanin (GRA). The specific activity of Rmyr for GRE hydrolysis was 4.81 U/mg, which is 1.45-fold lower than the 6.99 U/mg observed for GRA under identical conditions (pH 7.0, 40°C) [1]. This quantitative difference in enzymatic turnover has direct implications for the design of in vitro bioconversion systems and the prediction of isothiocyanate yield in processed plant materials.
| Evidence Dimension | Myrosinase specific activity |
|---|---|
| Target Compound Data | 4.81 U/mg (hydrolysis of glucoraphenin to sulforaphene) |
| Comparator Or Baseline | 6.99 U/mg (hydrolysis of glucoraphanin to sulforaphane) |
| Quantified Difference | 1.45-fold lower specific activity for glucoraphenin |
| Conditions | Recombinant Rmyr enzyme, pH 7.0, 40°C |
Why This Matters
The 1.45-fold difference in specific activity mandates distinct enzyme-to-substrate ratios in experimental and industrial bioconversion setups, directly impacting cost and yield calculations for downstream applications.
- [1] Hamouda, H. I., et al. (2023). Biochemical characterization of a novel myrosinase Rmyr from Rahnella aquatilis for high-level production of sulforaphane and sulforaphene. Journal of Agricultural and Food Chemistry, 71(2), 1358–1369. View Source
